5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole
Description
Properties
CAS No. |
62036-13-9 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-13-14-12(15-16-13)9-7-11(18-4)10(17-3)6-8(9)2/h6-7H,5H2,1-4H3,(H,14,15,16) |
InChI Key |
SJGMLUFYVCSNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC(=C(C=C2C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE typically involves the reaction of 4,5-dimethoxy-2-methylphenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Analogues Identified:
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (): Substituents: 3,4,5-Trimethoxyphenyl (position 5), methylthio (position 3), and phenyl (position 4). Comparison: The trimethoxyphenyl group increases polarity compared to the dimethoxy-2-methylphenyl group in the target compound. Synthesis: Uses InCl₃ catalyst and recrystallization (methanol/water), differing from the target compound’s unconfirmed method .
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile Derivatives ():
- Substituents: Methoxyphenyl (varying positions) and thioacetonitrile groups.
- Comparison: The methoxy group’s position (2-, 3-, or 4-) alters electronic effects. The target’s 4,5-dimethoxy-2-methylphenyl group provides greater lipophilicity and bulk, possibly enhancing membrane permeability .
N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole) (): Substituents: Pyrazole and phenyl groups.
Physicochemical Properties
Crystallography and Structural Validation
- Tools like SHELX () and ORTEP-3 () are standard for crystal structure determination. While the target compound’s structure is unconfirmed in the evidence, analogous triazoles (e.g., ) use NMR, IR, and X-ray diffraction for validation .
Biological Activity
5-(4,5-Dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on antibacterial activity, mechanisms of action, and relevant case studies.
Molecular Formula: C13H17N3O3
Molecular Weight: 263.292 g/mol
CAS Number: 62036-13-9
LogP: 2.196 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 69.26 Ų
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole, including the compound , exhibit significant antibacterial properties. The following table summarizes findings on the antibacterial efficacy of various triazole derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | DNA-gyrase inhibition |
| 3-(5-acylamino triazolyl) derivatives | Bacillus subtilis | 5 µg/mL | DNA-gyrase inhibition |
| N-allyl derivative | Mycobacterium tuberculosis | 4–32 µg/mL | Cell wall synthesis inhibition |
The biological activity of triazoles often involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. For example, studies indicate that compounds like this compound can bind to the active site of DNA gyrase, leading to a decrease in bacterial viability through the disruption of DNA supercoiling .
Study on Antibacterial Efficacy
A study published in PMC investigated the antibacterial properties of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant growth inhibition against strains such as E. coli and S. aureus, with MIC values comparable to established antibiotics .
Evaluation Against Drug-resistant Strains
Research has highlighted the effectiveness of triazole derivatives against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized the agar disc-diffusion method to evaluate the inhibition zones produced by these compounds. The results indicated promising antibacterial activity against resistant strains, suggesting potential for therapeutic applications .
Q & A
Basic Question: What are the key considerations in synthesizing 5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole?
Methodological Answer:
Synthesis of this triazole derivative requires careful optimization of reaction conditions. A typical approach involves:
- Hydrazinolysis : Reacting a precursor (e.g., substituted hydrazide) with a carbonyl compound under reflux in polar aprotic solvents like DMSO (60–80°C, 18–24 hours) .
- Cyclization : Acid- or base-catalyzed heterocyclization to form the triazole core, often monitored by TLC for intermediate stability .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (water-ethanol mixtures) to isolate the product .
Critical Factors : Solvent choice (DMSO enhances reactivity but may require distillation), reaction time (over-reflux risks decomposition), and stoichiometric control of substituents (e.g., methoxy and ethoxy groups) to avoid byproducts .
Basic Question: How is the structural characterization of this triazole derivative performed?
Methodological Answer:
Structural confirmation relies on:
- Spectroscopy : ¹H NMR to identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, ethoxy triplet at δ 1.3–1.5 ppm) and IR for functional groups (C=N stretch ~1600 cm⁻¹) .
- Elemental Analysis : Confirming empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- X-Ray Crystallography : Using programs like SHELXL or OLEX2 to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .
Advanced Question: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- PASS Online® : Predicts potential biological targets (e.g., antimicrobial, COX-2 inhibition) based on structural fragments. For triazoles, pyrazole and methoxy groups correlate with antifungal activity .
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to enzymes (e.g., COX-2). Key interactions include hydrogen bonds between the triazole’s nitrogen and ARG499 residue, and hydrophobic contacts with the dimethoxyphenyl group .
- ADME/Tox Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.5 suggests moderate membrane permeability) .
Advanced Question: How do researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Dose-Response Validation : Re-test compounds at varying concentrations (e.g., IC₅₀ assays) to confirm activity thresholds .
- Structural Reanalysis : Check for tautomerism (e.g., triazole-thione vs. thiol forms) using X-ray or ¹³C NMR, as misassigned tautomers skew docking results .
- Enzyme-Specific Assays : Compare activity across isoforms (e.g., COX-1 vs. COX-2 inhibition) to identify selectivity .
Advanced Question: What strategies optimize reaction conditions for introducing methoxy/ethoxy substituents?
Methodological Answer:
- Alkylation Reagents : Use ethyl iodide or dimethyl sulfate in alkaline conditions (K₂CO₃ in DMF) for ethoxy/methoxy substitution, with monitoring via LC-MS to track intermediate formation .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with acetyl) to direct substitution to desired positions .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 18 hours) while maintaining yield (~65–75%) .
Basic Question: What techniques assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks, analyzing degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C suggests thermal stability for storage) .
- Photostability : Expose to UV light (300–400 nm) and monitor spectral changes (e.g., loss of UV absorbance at λmax ~270 nm) .
Advanced Question: How is crystallographic data analyzed to resolve molecular conformation ambiguities?
Methodological Answer:
- SHELX Refinement : Iteratively adjust atomic coordinates and displacement parameters using SHELXL, prioritizing low R-factor (<5%) and high data-to-parameter ratios (>15:1) .
- ORTEP Visualization : Generate 50% probability ellipsoids to identify disordered regions (e.g., flexible ethoxy chains) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O contacts from methoxy groups) to explain packing motifs .
Advanced Question: What methodologies compare the biological activity of this compound to structurally analogous triazoles?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methylthio) and test in parallel assays (e.g., antifungal MIC values against Candida spp.) .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., dimethoxy vs. trimethoxy phenyl) to activity using regression models .
- Cross-Target Screening : Evaluate off-target effects (e.g., kinase inhibition) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
